H-Cys(Trt)-OtBu

概要

説明

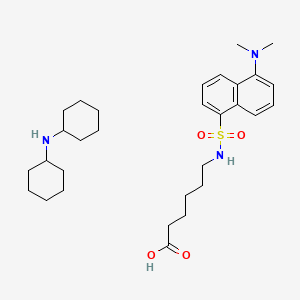

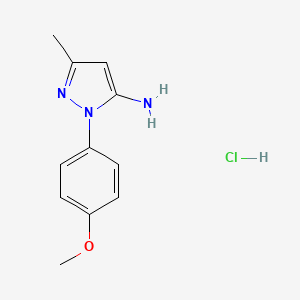

“H-Cys(Trt)-OtBu” is a specific inhibitor of Eg5, a protein involved in cell division. It inhibits the Eg5-driven microtubule sliding velocity in a reversible fashion with an IC50 of 500 nM .

Molecular Structure Analysis

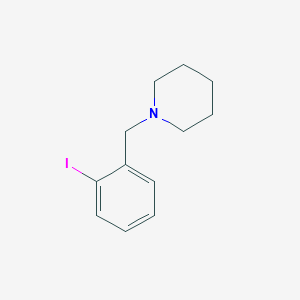

The molecular structure of “H-Cys(Trt)-OtBu” is complex and involves the use of cysteine protecting groups . The Fmoc-hCys(Trt)-OH molecule has a molar mass of 599.74 g/mol .Chemical Reactions Analysis

The chemical reactions involving “H-Cys(Trt)-OtBu” are complex and involve the use of protecting groups for the cysteine thiol group . These protecting groups enable a vast array of peptide and protein chemistry . The deprotection of these groups is a key step in the synthesis of complex disulfide-rich peptides .科学的研究の応用

Peptide Synthesis and Modification

- Postsynthetic Modification of Unprotected Peptides : H-Cys(Trt)-OtBu is involved in the S-protection of cysteine in fully unprotected peptides. Tritylation using trityl alcohol (Trt-OH) in hexafluoro-2-propanol (HFIP) selectively promotes S-tritylation in the presence of peptide nucleophilic functionalities. This process is convenient and efficient for peptide synthesis and modification (Mochizuki et al., 2014).

Peptide and Protein Interactions

- Peptide-Oligonucleotide Interactions : The binding of peptides containing tryptophan, such as Lys-Trp-Gly-Lys OtBu, to oligonucleotides like d-CpGpCpG, has been studied. These interactions are important for understanding peptide-DNA interactions, with significant changes observed in chemical shifts, suggesting intercalation of tryptophan rings in oligonucleotides (Barthwal et al., 1987).

Catalysis in Organic Chemistry

- Zirconium-Catalyzed Reactions : Zirconium compounds, such as Zr(OtBu)4, have been used in catalysis for C–H alumination of polyolefins, paraffins, and methane. This catalytic process is significant for creating versatile organoaluminum compounds and highlights the utility of zirconium-based catalysts in organic synthesis (Kanbur et al., 2023).

Therapeutic Applications

- Cysteine Modification in Protein Channels : Research on Transient Receptor Potential Vanilloid 1 (TRPV1) channels, which act as sensors for noxious stimuli, shows the importance of cysteine oxidation in these channels. Understanding cysteine modifications, such as those involving H-Cys(Trt)-OtBu, can aid in grasping the biochemical basis of TRPV1 activation by oxidation (Ogawa et al., 2015).

Synthetic Peptide Research

- Synthesis of Hexapeptide : H-Cys(Trt)-OtBu is used in the synthesis of hexapeptides for cosmeceutical applications. This showcases the utility of H-Cys(Trt)-OtBu in synthesizing peptides that can mimic functions of certain proteins or toxins, offering insights into both cosmetic and therapeutic uses (Zhang et al., 2014).

作用機序

Target of Action

H-Cys(Trt)-OtBu, also known as S-Trityl-L-cysteine , is a specific inhibitor of the motor protein Eg5 . Eg5, a kinesin-like protein, plays a crucial role in the formation of the bipolar spindle and the proper segregation of sister chromatids during cell division .

Mode of Action

H-Cys(Trt)-OtBu interacts with its target, Eg5, by inhibiting its ability to drive microtubule sliding . This interaction is reversible and occurs with an IC50 value of 500 nM .

Biochemical Pathways

The primary biochemical pathway affected by H-Cys(Trt)-OtBu is the cell division process, specifically the formation of the bipolar spindle. By inhibiting Eg5, H-Cys(Trt)-OtBu disrupts the normal functioning of the spindle, which can lead to cell cycle arrest and apoptosis .

Result of Action

The inhibition of Eg5 by H-Cys(Trt)-OtBu leads to disruption of the bipolar spindle formation, which is a crucial step in cell division. This disruption can result in cell cycle arrest and apoptosis, thereby inhibiting the proliferation of cells .

Safety and Hazards

将来の方向性

The future directions for “H-Cys(Trt)-OtBu” involve the development of increasingly sophisticated strategies for the protection and subsequent deprotection of cysteine . This will facilitate the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labelling in vitro and in vivo .

特性

IUPAC Name |

tert-butyl (2R)-2-amino-3-tritylsulfanylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29NO2S/c1-25(2,3)29-24(28)23(27)19-30-26(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18,23H,19,27H2,1-3H3/t23-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVIZBZVUAOGUBQ-QHCPKHFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amine](/img/structure/B3153740.png)

![[2-(2-Aminoethyl)phenyl]methanol](/img/structure/B3153761.png)

![4-{2-[2-(Trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B3153772.png)

![4-(4-Bromophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B3153773.png)

![Methyl({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B3153777.png)